molecular formula C15H18N2O3 B7006015 N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-2-prop-2-enoxybenzamide

N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-2-prop-2-enoxybenzamide

Cat. No.: B7006015
M. Wt: 274.31 g/mol
InChI Key: GOKQAMYEOHLREY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-2-prop-2-enoxybenzamide is a complex organic compound that features a pyrrolidinone ring, a benzamide moiety, and an allyloxy group

Properties

IUPAC Name

N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-2-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-9-20-13-6-4-3-5-12(13)15(19)16-10-11-7-8-14(18)17-11/h2-6,11H,1,7-10H2,(H,16,19)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKQAMYEOHLREY-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)NCC2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1C(=O)NC[C@@H]2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-2-prop-2-enoxybenzamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, which can be synthesized via the cyclization of γ-(N-acylamino) alkenes with aryl bromides under palladium-catalyzed conditions . The benzamide moiety can be introduced through a coupling reaction with the appropriate benzoyl chloride derivative. The allyloxy group is then attached via an etherification reaction using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-2-prop-2-enoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, where nucleophiles such as amines or thiols can replace the allyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Allyl bromide with potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to saturated hydrocarbons or alcohols.

Scientific Research Applications

N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-2-prop-2-enoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-2-prop-2-enoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-2-prop-2-enoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.